N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857280
InChI: InChI=1S/C18H23N3/c1-2-13-21-14-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H23N3
Molecular Weight: 281.4 g/mol

N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15857280

Molecular Formula: C18H23N3

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C18H23N3
Molecular Weight 281.4 g/mol
IUPAC Name N-phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C18H23N3/c1-2-13-21-14-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3,(H,19,20)
Standard InChI Key WGUVCXBIEFZINQ-UHFFFAOYSA-N
Canonical SMILES CCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring linked to a pyrrolidine group at position 3 and a phenylamine group at position 2 (Figure 1). The pyrrolidine substituent includes a propyl chain at the nitrogen atom, contributing to its stereochemical complexity. The IUPAC name, N-phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine, reflects this arrangement .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC18H23N3\text{C}_{18}\text{H}_{23}\text{N}_3
Molecular Weight281.4 g/mol
CAS Registry1352502-11-4
InChI KeyWGUVCXBIEFZINQ-UHFFFAOYSA-N
SMILESCCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3

Stereochemical Features

PubChem data indicate one undefined stereocenter in the pyrrolidine ring, suggesting potential for enantiomeric forms . Computational models predict a topological polar surface area of 28.2 Ų, indicative of moderate solubility in polar solvents . The XLogP3 value of 4 highlights significant lipophilicity, aligning with its tertiary amine structure .

Physicochemical and Computational Properties

Table 2: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Exact Mass281.1892 Da
Complexity301

The compound’s rotatable bond count (5) and moderate complexity (301) suggest conformational flexibility, potentially influencing receptor binding . Its pKa\text{p}K_a remains uncharacterized, but basicity is expected due to the tertiary amine.

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